molecular formula C16H22NNaO5S B589421 Pethoxamid Sulfonic Acid Sodium Salt CAS No. 1329805-71-1

Pethoxamid Sulfonic Acid Sodium Salt

Cat. No.: B589421
CAS No.: 1329805-71-1
M. Wt: 363.404
InChI Key: UYJGQZNXCHUADH-UHFFFAOYSA-M
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Description

Pethoxamid Sulfonic Acid Sodium Salt is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxyethyl group, a methyl-phenylprop-1-enyl group, and an oxoethanesulfonate group. Its chemical properties make it suitable for various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pethoxamid Sulfonic Acid Sodium Salt typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 2-methyl-1-phenylprop-1-enylamine with ethoxyethyl chloride under basic conditions to form the intermediate 2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]ethane. This intermediate is then reacted with sodium oxoethanesulfonate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pethoxamid Sulfonic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Pethoxamid Sulfonic Acid Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Pethoxamid Sulfonic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Pethoxamid Sulfonic Acid Sodium Salt
  • This compound

Uniqueness

Compared to similar compounds, this compound exhibits unique properties such as higher stability, enhanced reactivity, and specific biological activities. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S.Na/c1-4-22-11-10-17(15(18)12-23(19,20)21)16(13(2)3)14-8-6-5-7-9-14;/h5-9H,4,10-12H2,1-3H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJGQZNXCHUADH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(C(=O)CS(=O)(=O)[O-])C(=C(C)C)C1=CC=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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